molecular formula C9H11NO3S B13055959 (3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055959
M. Wt: 213.26 g/mol
InChI Key: URINRMFYZZDSFO-QMMMGPOBSA-N
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Description

(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: is a chemical compound with a unique structure that includes a benzo[b]furan ring system substituted with a methylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the Benzo[b]furan Ring: The benzo[b]furan ring can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in substitution reactions, where the amine or methylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents such as halides or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Methylthio derivatives.

    Substitution Products: Compounds with different functional groups replacing the amine or methylsulfonyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(3R)-5-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-9-7(4-6)8(10)5-13-9/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

URINRMFYZZDSFO-QMMMGPOBSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC[C@@H]2N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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